N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide
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Overview
Description
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide is a synthetic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide typically involves the following steps:
Formation of the Fluorinated Oxolane Ring: The oxolane ring is fluorinated using appropriate fluorinating agents under controlled conditions.
Sulfonamide Formation: The naphthalene ring is sulfonated using sulfonating agents such as chlorosulfonic acid or sulfur trioxide. The sulfonated naphthalene is then reacted with the fluorinated oxolane to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale sulfonation and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The fluorine atom in the oxolane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorinated oxolane ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A commonly used sulfonamide with antibacterial properties.
Sulfadiazine: Another sulfonamide used in combination with other drugs to treat infections.
Dansyl-based sulfonamides: Used as fluorescent probes in chemical sensing.
Uniqueness
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide is unique due to its combination of a fluorinated oxolane ring and a naphthalene sulfonamide structure. This unique combination may confer specific properties, such as enhanced binding affinity, selectivity, and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c15-12-8-19-9-13(12)16-20(17,18)14-7-3-5-10-4-1-2-6-11(10)14/h1-7,12-13,16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFICZTXZHZBMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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